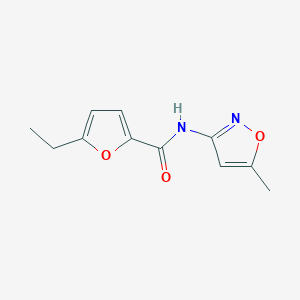

5-ethyl-N-(5-methyl-3-isoxazolyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "5-ethyl-N-(5-methyl-3-isoxazolyl)-2-furamide" often involves complex reactions, including the formation of isoxazole rings through cyclization processes. For instance, a study on the synthesis of C-nucleoside from furanone glycoside via enaminone glycoside highlighted the reaction of furanone glycoside with aminophenols, followed by treatment with hydroxylamine hydrochloride to yield hydroxy-dihydroisoxazole, which upon dehydration gave the target isoxazole derivative (Maeba et al., 1993). Additionally, palladium-catalyzed cyclization of bromoacrylamides with isocyanides has been reported to produce diimino-furans, a potential precursor for compounds like "this compound" (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds often features planar groups, such as the isoxazole ring, which can engage in intramolecular interactions. For instance, the structure of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide demonstrated planarity in its isoxazole and benzene rings, with intramolecular hydrogen bonding contributing to the stability of the structure (Rodier et al., 1993).

Chemical Reactions and Properties

The chemical reactivity of compounds containing isoxazole and furamide groups can be quite diverse, depending on their substitution patterns. Research on the Garcia-Gonzalez reaction for synthesizing glycosidase inhibitors revealed the potential for these compounds to participate in a variety of chemical transformations, leading to significant biological activity (Moreno‐Vargas et al., 2003).

Physical Properties Analysis

The physical properties of "this compound" and similar compounds, such as solubility and thermal stability, are influenced by their molecular structure. For example, polyamides derived from imidazole-containing compounds showed good thermal stability and solubility in a wide range of solvents, highlighting the impact of molecular features on physical properties (Bouck & Rasmussen, 1993).

Safety and Hazards

properties

IUPAC Name |

5-ethyl-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-8-4-5-9(15-8)11(14)12-10-6-7(2)16-13-10/h4-6H,3H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAIJHBZCTWVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49727555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)

![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)

![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)

![5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5697313.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)